molecular formula C14H9N5OS2 B239722 N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide

N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide

Cat. No. B239722
M. Wt: 327.4 g/mol
InChI Key: JYMVXSKFWHDTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide, also known as TTA-P2, is a small molecule that has been widely used in scientific research due to its unique properties.

Mechanism of Action

N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide exerts its effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to the upregulation of genes involved in glucose and lipid metabolism, as well as the downregulation of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide in lab experiments is its specificity for PPARγ activation, which allows for targeted effects on gene expression. However, one limitation is its potential toxicity at high doses, which must be taken into consideration when designing experiments.

Future Directions

There are several potential future directions for research on N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide. One area of interest is its potential as a therapy for Alzheimer's disease, as it has been shown to improve cognitive function in animal models of neurodegenerative disorders. Another area of interest is its potential as a therapy for obesity, as it has been shown to improve glucose metabolism and insulin sensitivity. Additionally, further studies are needed to determine the optimal dosing and delivery methods for N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide in order to maximize its therapeutic potential.

Synthesis Methods

N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-bromo thiophene with 4-amino-1,2,4-triazole-3-thiol to form 2-(4-amino-1,2,4-triazol-3-yl)thiophene. The resulting compound is then reacted with 4-bromoacetophenone to yield N-[4-(4-acetylphenyl)thiophen-2-yl]-1,2,4-triazole-3-thione, which is then converted to N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide through a final reaction with isocyanate.

Scientific Research Applications

N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has also been found to improve glucose metabolism and insulin sensitivity, making it a potential therapy for diabetes. In addition, N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has been shown to have neuroprotective effects and improve cognitive function, making it a potential therapy for neurodegenerative disorders.

properties

Product Name

N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide

Molecular Formula

C14H9N5OS2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H9N5OS2/c20-12(11-2-1-7-21-11)16-10-5-3-9(4-6-10)13-18-19-8-15-17-14(19)22-13/h1-8H,(H,16,20)

InChI Key

JYMVXSKFWHDTDX-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3

Origin of Product

United States

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